Beta-Amyloid (12-22) is a peptide fragment derived from the larger amyloid-beta peptide, which is implicated in the pathogenesis of Alzheimer's disease. This specific fragment consists of amino acids 12 to 22 of the amyloid-beta sequence and is significant due to its role in the aggregation process that leads to plaque formation in the brains of Alzheimer's patients. The study of Beta-Amyloid (12-22) contributes to understanding the molecular mechanisms underlying Alzheimer's disease and aids in developing therapeutic strategies targeting amyloid aggregation.
Beta-Amyloid (12-22) originates from the amyloid precursor protein, which undergoes proteolytic cleavage by beta-secretase and gamma-secretase enzymes. This cleavage results in various amyloid-beta species, with Beta-Amyloid (12-22) being one of the shorter fragments that can influence aggregation behavior and neurotoxicity.
Beta-Amyloid (12-22) is classified as a peptide, specifically a fragment of the amyloid-beta peptide. It falls under the category of neurotoxic peptides associated with neurodegenerative diseases, particularly Alzheimer's disease.
The synthesis of Beta-Amyloid (12-22) can be achieved through solid-phase peptide synthesis (SPPS), a method widely used for producing peptides with high purity and yield. The process involves:
Technical details include optimizing reaction conditions to minimize aggregation during synthesis, as Beta-Amyloid peptides are prone to self-aggregation both on-resin and in solution .
The molecular structure of Beta-Amyloid (12-22) consists of a linear sequence of amino acids that can adopt various conformations depending on environmental conditions. The sequence includes hydrophobic residues that contribute to its propensity for aggregation.
The precise sequence for Beta-Amyloid (12-22) is:
Experimental studies using nuclear magnetic resonance spectroscopy have indicated that this peptide fragment can exist in multiple conformations, transitioning between alpha-helical and beta-sheet structures depending on concentration and environmental factors .
Beta-Amyloid (12-22) participates in several chemical reactions relevant to its aggregation behavior:
Technical details involve studying these reactions under various pH levels and ionic strengths to understand their impact on aggregation dynamics.
The mechanism by which Beta-Amyloid (12-22) contributes to neurotoxicity involves:
Studies have shown that oligomers formed from Beta-Amyloid fragments can impair long-term potentiation, a critical process for learning and memory .
Beta-Amyloid (12-22) is typically characterized by:
Key chemical properties include:
Relevant analyses often involve spectroscopic methods to assess structural changes upon aggregation or interaction with other molecules .
Beta-Amyloid (12-22) serves several important roles in scientific research:
The β-amyloid (Aβ(12-22)) fragment, with the amino acid sequence HHQKLVFFAED, constitutes a critical molecular domain governing amyloidogenesis in Alzheimer’s disease (AD). This segment encompasses the central hydrophobic core (L17VFFA21), which drives nucleation via steric zipper interactions. Solid-state NMR studies reveal that Aβ(12-22) adopts a parallel β-sheet configuration stabilized by salt bridges (e.g., K16-E22) and van der Waals contacts between F19-F20 side chains [2] [7]. Mutagenesis experiments demonstrate that substitutions at F19 or F20 disrupt β-sheet hydrogen bonding, reducing fibril stability by >70% [7].
Table 1: Structural Features of Aβ(12-22) in Aggregation
Structural Element | Role in Aggregation | Experimental Evidence |
---|---|---|
LVFFA (residues 17-21) | Hydrophobic nucleation core | MD simulations show 90% β-sheet occupancy [7] |
K16-E22 salt bridge | Stabilizes parallel β-sheet | NMR distance constraints <4.5 Å [7] |
F19-F20 aromatic pair | π-stacking and hydrophobic packing | Fluorescence quenching at 280 nm [6] |
Molecular dynamics simulations further indicate that protonation of H13/H14 at acidic pH accelerates aggregation by neutralizing charge repulsion, facilitating β-sheet formation within milliseconds [7]. Fibrils exhibit a characteristic cross-β X-ray diffraction pattern (4.7–4.8 Å meridional reflection), confirming stacked β-strands perpendicular to the fibril axis [9].
The KLVFF (residues 16-20) motif within Aβ(12-22) acts as the primary self-recognition site for oligomer assembly. Kinetic studies reveal a two-step nucleation mechanism:
Compared to full-length Aβ42, Aβ(12-22) exhibits accelerated oligomerization kinetics, forming stable hexamers within 3 hours (vs. 24+ hours for Aβ42). This rapid assembly arises from the motif’s high β-sheet propensity and reduced charge repulsion [7]. Notably, all-atom simulations of Aβ(16-22) (KLVFFAE) show:
Table 2: Oligomerization Kinetics of KLVFF-Containing Peptides
Peptide System | Lag Phase Duration | Dominant Oligomer Size | β-Sheet Content |
---|---|---|---|
Aβ(12-22) | 1.5 ± 0.3 hours | Hexamers | 58 ± 5% |
Aβ(16-22) | 0.8 ± 0.2 hours | Tetramers | 62 ± 4% |
Full-length Aβ42 | 24 ± 6 hours | Dodecamers | 45 ± 7% |
Aromatic residues are pivotal: F19/F20 deletion reduces oligomer stability by 90%, while F→L mutations decelerate aggregation by 8-fold [7] [10].
Aβ(12-22) displays exceptional β-sheet stability relative to other Aβ domains. Circular dichroism (CD) spectroscopy quantifies structural differences:
Table 3: Secondary Structure Propensity of Aβ Fragments in Membrane-Mimetic Environments
Aβ Fragment | Environment | Random Coil (%) | α-Helix (%) | β-Sheet (%) |
---|---|---|---|---|
Aβ(12-22) | SDS micelles | 22 ± 3 | 15 ± 2 | 63 ± 4 |
Aβ(1-11) | SDS micelles | 84 ± 5 | 10 ± 3 | 6 ± 2 |
Aβ(23-33) | SDS micelles | 41 ± 4 | 28 ± 3 | 31 ± 3 |
Aβ(34-42) | SDS micelles | 18 ± 2 | 9 ± 1 | 73 ± 5 |
Key findings:
Fibril morphology varies significantly:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0